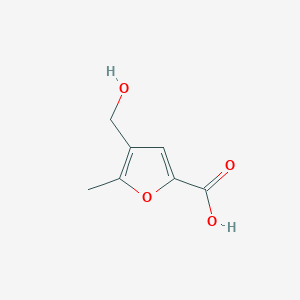

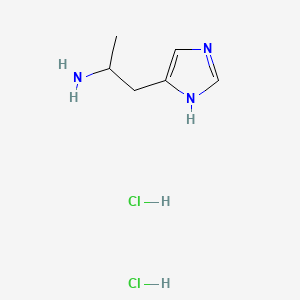

4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The hydroxymethyl group is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .

Synthesis Analysis

A common method for hydroxymethylation involves the reaction of formaldehyde with active C-H and N-H bonds . In industry, hydroxymethylation of acetaldehyde with formaldehyde is used in the production of pentaerythritol .Molecular Structure Analysis

The molecular structure of a compound with a hydroxymethyl group can be investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Chemical Reactions Analysis

The hydroxymethyl group can participate in various chemical reactions. For example, the Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties describe the characteristic ability of a substance to react to form new substances .Applications De Recherche Scientifique

Biomass-Derived Platform Chemicals

HMFA is derived from lignocellulosic biomass, which is abundant and renewable. It can be efficiently generated from the dehydration of carbohydrates, such as pentoses and hexoses. As a key biobased platform compound, HMFA contributes to the production of several valuable chemicals:

- Cyclopentanones and Cyclopentanols : HMFA is a precursor for cyclopentanones (e.g., cyclopentanone and 3-hydroxymethyl cyclopentanone) and cyclopentanols (e.g., cyclopentanol and 3-hydroxymethyl cyclopentanol) .

Metal–Acid Tandem Catalysis

Researchers have explored the hydrogenative rearrangement of biomass-derived furfurals (including HMFA) to C5 cyclic compounds (e.g., cyclopentanones and cyclopentanols). This process replaces traditional petroleum-based approaches. Key aspects include:

Bio-Based Feedstocks

As a bio-based compound, HMFA can serve as a feedstock for innovative derivatives. Researchers continue to explore its potential applications in a green, simple, efficient, and economical manner .

Impact on Microorganisms

Studies have investigated the impact of furanic compounds (including HMFA) on microorganisms. Understanding how HMFA affects microbial growth and metabolism is essential for various biotechnological applications .

Mécanisme D'action

The mechanism of action of a hydroxymethyl group in a compound can vary depending on the specific reactions it undergoes. For example, in the oxidation of 5-methylcytosine, a common epigenetic marker, the methyl group is modified by oxidation of the methyl group in a process called hydroxymethylation .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(hydroxymethyl)-5-methylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-4-5(3-8)2-6(11-4)7(9)10/h2,8H,3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRPFOPFFMDNKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Difluoromethyl)phenoxy]benzoic acid](/img/structure/B2593812.png)

![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/no-structure.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2593814.png)

![3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid](/img/structure/B2593815.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(4-methylphenyl)carbamate](/img/structure/B2593817.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2593828.png)

![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2593830.png)

![1-benzyl-7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2593831.png)

![N-butyl-1-{3-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2593833.png)